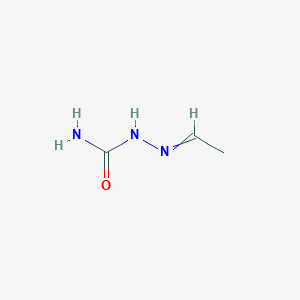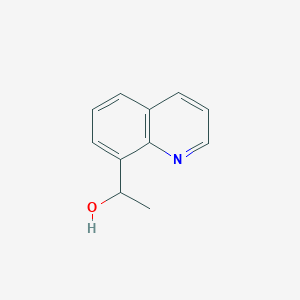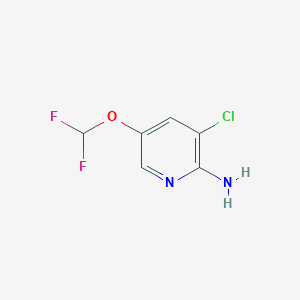
6-(Difluoromethyl)quinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)quinolin-3-amine is a chemical compound that features a quinoline ring substituted with a difluoromethyl group at the 6-position and an amine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)quinolin-3-amine typically involves the reaction of 3-(difluoromethyl)aniline with 6-bromo-4-chloroquinoline. The reaction is carried out in ethanol under reflux conditions for approximately 18 hours. After the reaction, the mixture is purified to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethyl)quinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound can be used to study the biological activity of quinoline derivatives.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethyl)quinolin-3-amine involves its interaction with specific molecular targets, such as kinases. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The quinoline ring system allows for interactions with the active site of enzymes, leading to inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Quinolin-3-amine derivatives
Uniqueness
6-(Difluoromethyl)quinolin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance metabolic stability, improve binding affinity, and increase the compound’s overall efficacy in biological systems .
Eigenschaften
Molekularformel |
C10H8F2N2 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
6-(difluoromethyl)quinolin-3-amine |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)6-1-2-9-7(3-6)4-8(13)5-14-9/h1-5,10H,13H2 |
InChI-Schlüssel |
QDLYERQPPWAVAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)
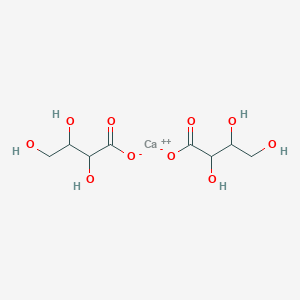
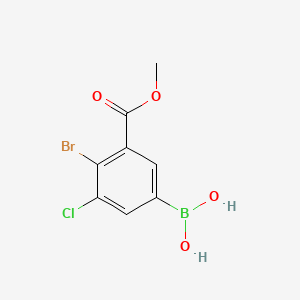
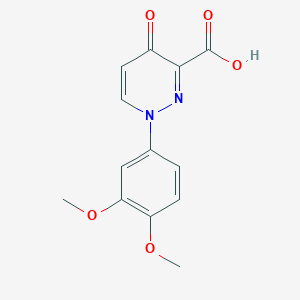
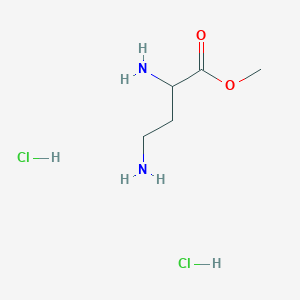
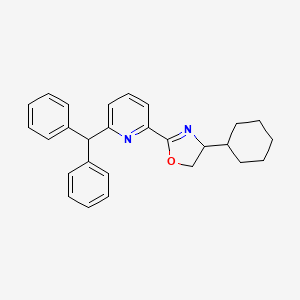
![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12505881.png)
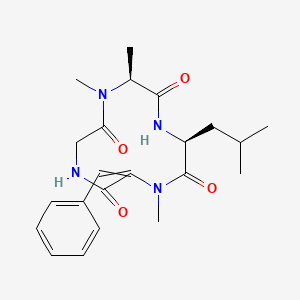
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
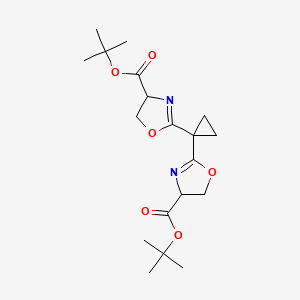
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)
